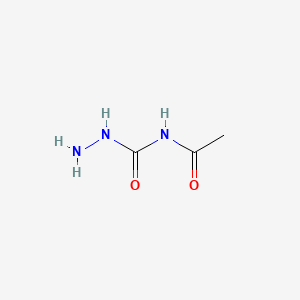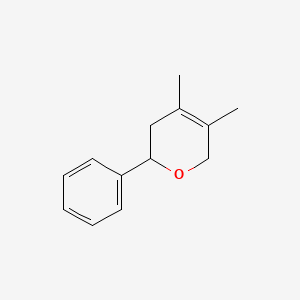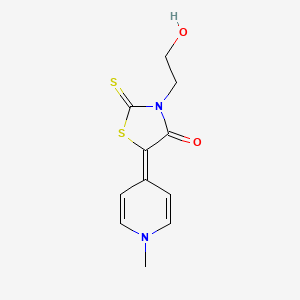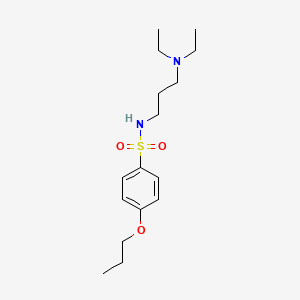
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-diethylaminopropyl)-p-propoxyamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment or inhibition of tumor growth in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, N-(3-diethylaminopropyl)-p-isopropoxy-
- N-(3-Diethylaminopropyl)-formamide
- N-(3-Diethylaminopropyl)-N’-phenylbenzamidine
Uniqueness
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its p-propoxy group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
32410-96-1 |
|---|---|
Molekularformel |
C16H28N2O3S |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O3S/c1-4-14-21-15-8-10-16(11-9-15)22(19,20)17-12-7-13-18(5-2)6-3/h8-11,17H,4-7,12-14H2,1-3H3 |
InChI-Schlüssel |
TYPVFWXTSAJAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


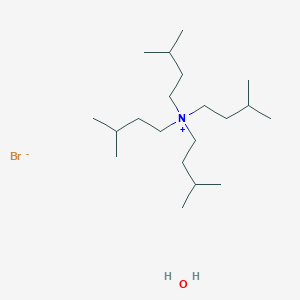
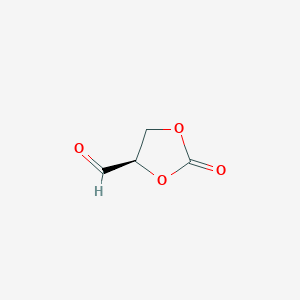

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
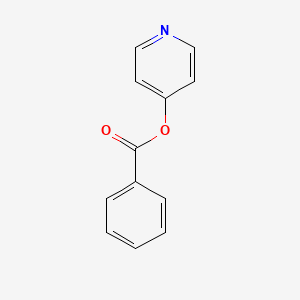
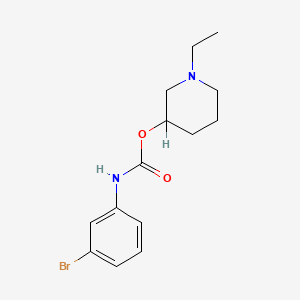
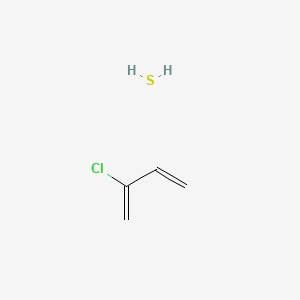
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
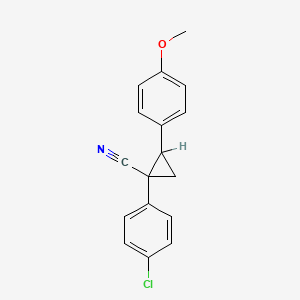
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

